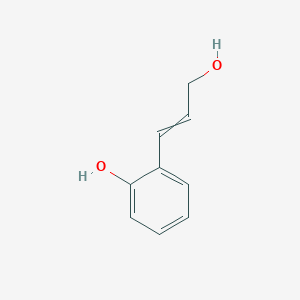

2-(3-Hydroxyprop-1-enyl)phenol

Description

Contextualization within the Monolignol Family and Phenylpropanoid Pathway

The phenylpropanoid pathway is a crucial metabolic route in plants, responsible for the synthesis of a vast array of organic compounds from the amino acids phenylalanine and tyrosine. wikipedia.org These compounds, known as phenylpropanoids, are vital for plant survival, contributing to structural integrity, defense against pathogens, and protection from UV radiation. wikipedia.orgnih.gov

At the core of this pathway are the monolignols, which are the primary precursors to lignin (B12514952), a complex polymer that provides structural support to most terrestrial plants. researchgate.netresearchgate.net The three canonical monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. researchgate.net However, recent research has revealed that the lignification process is more versatile than previously understood, capable of incorporating a wider range of phenolic compounds, now termed "unconventional monolignols." maxapress.comacs.org

It is within this expanded definition that 2-(3-Hydroxyprop-1-enyl)phenol, also known as 2-hydroxy-cinnamyl alcohol, finds its place. researchgate.netnih.gov While not one of the traditional three, its chemical structure, featuring a phenyl group and a three-carbon propene tail with a hydroxyl group, aligns it with the monolignol family. nih.gov The discovery of such unconventional monomers has demonstrated the compositional flexibility and structural plasticity of lignin, opening new possibilities for engineering its properties. maxapress.com

Significance as a Fundamental Building Block in Biopolymer Research

The exploration of biobased materials derived from renewable resources is a rapidly growing field of research. acgpubs.org Phenolic compounds, in particular, are being investigated as promising building blocks for the synthesis of novel biopolymers. The chemical structure of compounds like this compound, with its reactive hydroxyl groups and potential for polymerization, makes it a candidate for such applications.

Research into related phenolic compounds, such as eugenol (B1671780), has demonstrated the potential to create a diverse platform of biobased monomers suitable for various polymerization reactions. acgpubs.org The insights gained from these studies can be extrapolated to understand the potential of this compound. The ability to incorporate unconventional monolignols into the lignin polymer can significantly alter its physicochemical properties, which is a key area of interest for the valorization of lignocellulosic biomass. researchgate.netmaxapress.com

Overview of Current Research Trajectories and Open Questions

Current research on unconventional monolignols is focused on several key areas. Scientists are working to identify new unconventional monomers and understand their biosynthetic pathways. acs.org Furthermore, there is significant interest in engineering plants to produce lignins with tailored structures by manipulating the incorporation of these monomers. maxapress.com This could lead to biomass that is more easily deconstructed for biofuel production or has novel properties for material applications.

A significant open question surrounding this compound is its precise biosynthetic pathway. While it is understood to originate from the broader phenylpropanoid pathway, the specific enzymatic steps leading to its formation are not yet fully elucidated. Furthermore, the extent to which it is naturally incorporated into lignin in various plant species remains an area for further investigation. The potential applications of biopolymers derived from this compound are also largely unexplored, representing a promising frontier for future research.

Scope and Nomenclature Considerations for this compound

For clarity in scientific discourse, it is essential to be precise with chemical nomenclature. The compound discussed in this article is systematically named this compound. However, in scientific literature, it is also referred to by its synonym, 2-hydroxy-cinnamyl alcohol. researchgate.netnih.gov This compound has been identified in natural sources, such as the twigs of Cinnamomum cassia. nih.gov

It is important to distinguish this compound from its more well-known isomers and related compounds, such as the canonical monolignols and other phenylpropanoids. The specific position of the hydroxyl group on the phenyl ring and the propene side chain defines its unique chemical identity and potential reactivity.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H10O2 |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 13523-27-8 |

| Synonyms | 2-hydroxy-cinnamyl alcohol |

Source: PubChem CID 53793305 nih.gov

Structure

3D Structure

Properties

CAS No. |

13523-27-8 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-(3-hydroxyprop-1-enyl)phenol |

InChI |

InChI=1S/C9H10O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6,10-11H,7H2 |

InChI Key |

FDIWLEOZUNUOCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 3 Hydroxyprop 1 Enyl Phenol

Chemical Synthesis Approaches

The chemical synthesis of 2-(3-hydroxyprop-1-enyl)phenol and its stereoisomers can be achieved through several established organic reactions, primarily focusing on the formation of the propenyl side chain and the management of the reactive hydroxyl groups.

Stereoselective Synthesis of this compound and its Stereoisomers

The geometry of the double bond in this compound, being either E (trans) or Z (cis), significantly influences its physical, chemical, and biological properties. Therefore, stereoselective synthesis is crucial.

The Wittig reaction and its modifications are powerful tools for creating alkenes with defined stereochemistry. The reaction of an aldehyde or ketone with a phosphorus ylide can be tuned to favor either the E or Z isomer. organic-chemistry.orglibretexts.org For the synthesis of this compound, salicylaldehyde (B1680747) would be the key starting material. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically lead to the (Z)-alkene, while stabilized ylides, often containing electron-withdrawing groups, predominantly yield the (E)-alkene. organic-chemistry.orgstackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used variation of the Wittig reaction that generally provides excellent selectivity for the (E)-alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. The HWE reaction is often preferred due to the easier removal of the phosphate (B84403) byproduct. wikipedia.org For the synthesis of (E)-2-(3-hydroxyprop-1-enyl)phenol, salicylaldehyde would be reacted with a suitable phosphonate ester. A modification of the HWE reaction, known as the Still-Gennari olefination, can be employed to favor the formation of (Z)-alkenes by using phosphonates with electron-withdrawing groups and specific reaction conditions. mdpi.com

Carbon-Carbon Bond Forming Reactions (e.g., Wittig Olefination Variants)

Beyond the standard Wittig and HWE reactions, other carbon-carbon bond-forming strategies can be employed. The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers another route to form the propenyl side chain. organic-chemistry.orgwikipedia.org In this case, a protected 2-halophenol could be coupled with an allyl alcohol derivative. The Heck reaction typically results in the formation of the trans isomer. organic-chemistry.org

The general mechanism of the Wittig reaction involves the initial formation of a phosphonium (B103445) ylide by treating a phosphonium salt with a strong base. This ylide then reacts with an aldehyde or ketone to form a betaine (B1666868) intermediate, which subsequently decomposes to the alkene and a phosphine (B1218219) oxide. libretexts.orgmasterorganicchemistry.com

The HWE reaction follows a similar pathway, starting with the deprotonation of a phosphonate ester to form a phosphonate carbanion. This carbanion then adds to the carbonyl compound, and subsequent elimination of a phosphate salt yields the alkene. wikipedia.org

Strategic Use of Protecting Groups in Phenolic and Hydroxyl Moieties

The presence of two hydroxyl groups in this compound, one phenolic and one allylic, necessitates the use of protecting groups to achieve selectivity in synthetic transformations. The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal.

For the phenolic hydroxyl group, common protecting groups include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)). researchgate.net The choice between these depends on the desired stability. For instance, a benzyl (B1604629) ether is generally more robust than a silyl ether.

The allylic hydroxyl group can also be protected using similar groups. The differential reactivity of the phenolic and allylic hydroxyls can sometimes be exploited for selective protection. For example, the phenolic hydroxyl is more acidic and can be selectively deprotonated and reacted under certain conditions.

In a synthetic route starting from salicylaldehyde, the aldehyde group can be protected as an acetal (B89532) before modification of other parts of the molecule. researchgate.net This prevents unwanted reactions of the aldehyde during subsequent steps. After the desired transformations, the protecting group is removed to regenerate the aldehyde for the final olefination step.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic and chemoenzymatic approaches offer environmentally benign alternatives to traditional chemical synthesis, often providing high selectivity under mild conditions.

Enzyme-Mediated Synthesis of Monolignols

The biosynthesis of monolignols in plants involves a series of enzymatic reactions. These pathways can be harnessed for the in vitro or in vivo synthesis of this compound. Key enzymes in the native phenylpropanoid pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), followed by reductases.

For the synthesis of this compound, a key step would be the reduction of a corresponding carboxylic acid or aldehyde. Carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids to aldehydes, which can then be further reduced to alcohols by alcohol dehydrogenases (ADHs). nih.gov The biocatalytic reduction of 2-hydroxycinnamic acid, if available, could be a direct route to this compound using a combination of CAR and ADH enzymes.

Whole-Cell Biotransformation Processes

Whole-cell biotransformation utilizes entire microbial cells as catalysts, which can be advantageous as it avoids the need for enzyme purification and can provide necessary cofactors. Engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be metabolically engineered to produce monolignols from simple carbon sources like glucose.

For the production of this compound, a microbial host could be engineered with the necessary enzymatic pathway. This could involve introducing genes encoding enzymes that can convert a common metabolite into 2-hydroxycinnamic acid, which is then subsequently reduced to the target alcohol. While specific whole-cell systems for this compound are not extensively documented, the successful production of related compounds like cinnamyl alcohol and coniferyl alcohol through engineered microbial platforms demonstrates the feasibility of this approach. These systems often involve the heterologous expression of plant or fungal enzymes. For instance, the metabolism of o-coumaric acid (2-hydroxycinnamic acid) has been studied in fungi like Aspergillus niger, suggesting the presence of enzymes that could be exploited for biotransformation. mdpi.com

Rational Design and Synthesis of Analogs and Derivatives

The synthesis of analogs of this compound allows for a systematic investigation of how different structural features influence its chemical and biological properties. By methodically altering the substitution pattern of the phenolic ring and the functionality of the side chain, chemists can fine-tune the molecule's characteristics.

Chemical Modification of the Phenolic Ring

The phenolic ring of this compound is a prime target for chemical modification to generate a diverse library of analogs. Standard synthetic transformations can be employed to introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule.

Common modifications include:

Alkylation and Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. These modifications can influence the compound's lipophilicity and its ability to act as a hydrogen bond donor. For instance, O-allylation using an allyl halide in the presence of a base like potassium carbonate can be a preliminary step for more complex rearrangements.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can significantly impact the compound's biological activity due to their electronic and steric effects. Electrophilic halogenation reactions are typically employed for this purpose.

Nitration and Amination: Nitration of the phenolic ring, followed by reduction of the nitro group, provides access to amino-substituted analogs. These amino groups can then serve as handles for further functionalization.

Hydroxylation and Methoxylation: The introduction of additional hydroxyl or methoxy (B1213986) groups can be achieved through various synthetic routes, including electrophilic substitution and rearrangement reactions. These modifications are particularly relevant for mimicking the structures of other natural monolignols like coniferyl and sinapyl alcohol.

A general approach to such modifications often involves protecting the reactive hydroxyl groups, performing the desired ring functionalization, and then deprotecting to yield the final product. The choice of protecting groups and reaction conditions is critical to ensure the stability of the alkenyl side chain.

Derivatization of the Alkenyl Side Chain (e.g., Click-Chemistry Compatible Probes)

The alkenyl side chain of this compound offers a versatile platform for derivatization, enabling the introduction of various functional groups and the development of molecular probes. A particularly powerful strategy for this is the use of "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.

To render this compound compatible with click chemistry, its side chain must be modified to incorporate either a terminal alkyne or an azide (B81097) group. The primary alcohol of the side chain is the most convenient starting point for such modifications.

Strategies for Introducing Click-Compatible Handles:

Synthesis of an Azide-Containing Analog: The terminal hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide nucleophile (e.g., sodium azide). This yields an azido-functionalized analog ready to react with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchem101.com

Synthesis of an Alkyne-Containing Analog: The hydroxyl group can be etherified or esterified with a molecule already containing a terminal alkyne. For example, reaction with an alkyne-bearing carboxylic acid or acyl chloride would introduce the desired functionality.

These click-chemistry compatible probes can be used to attach a wide array of reporter molecules, such as fluorophores, biotin (B1667282) tags, or affinity labels, enabling the study of the parent molecule's interactions within biological systems. sigmaaldrich.comthermofisher.com The development of such probes is instrumental in target identification and validation studies. medchem101.com

Synthesis of Oligomeric Structures and Lignan (B3055560)/Neolignan Scaffolds

The oxidative coupling of this compound and its derivatives can lead to the formation of dimeric and oligomeric structures, including lignans (B1203133) and neolignans, which often exhibit enhanced biological activities compared to their monomeric precursors.

Synthetic Approaches:

Enzymatic Synthesis: Peroxidases and laccases, in the presence of an oxidizing agent like hydrogen peroxide, can catalyze the one-electron oxidation of phenols to generate resonance-stabilized radicals. nih.gov These radicals can then couple in various ways to form a mixture of dimeric products with different linkage types (e.g., β-β', β-5', β-O-4'). While this method offers a biomimetic route to these complex structures, controlling the regioselectivity of the coupling can be challenging.

Chemical Oxidative Coupling: Chemical oxidants, such as ferric chloride (FeCl3) or silver oxide (Ag2O), can also be used to induce the oxidative coupling of phenolic compounds. rsc.org The reaction conditions, including the choice of solvent and oxidant, can influence the distribution of the resulting lignan and neolignan isomers.

Convergent Synthetic Strategies: For the synthesis of specific lignan or neolignan scaffolds with defined stereochemistry, multi-step convergent approaches are often necessary. These strategies typically involve the synthesis of appropriately functionalized monomeric units that are then coupled together using modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This approach provides greater control over the final structure but is generally more labor-intensive.

The synthesis of phenolic oligomers can also be achieved through condensation polymerization with aldehydes, such as formaldehyde, in the presence of an acid or base catalyst. ias.ac.ingoogle.com This method leads to the formation of oligomers with methylene (B1212753) bridges connecting the phenolic units.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Hydroxyprop 1 Enyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Comprehensive 1D and 2D NMR Data Analysis (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer a preliminary yet crucial overview of the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. chemicalbook.comchemicalbook.com

For a more in-depth analysis, two-dimensional (2D) NMR techniques are utilized. researchgate.net Correlation SpectroscopY (COSY) experiments establish proton-proton coupling relationships, identifying adjacent protons within the molecule. sdsu.edu The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. columbia.eduhmdb.ca Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the complete molecular framework by connecting different spin systems. columbia.eduyoutube.com

Below are representative ¹H and ¹³C NMR data for 2-(3-Hydroxyprop-1-enyl)phenol.

¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| 1 | - | 154.0 | - | - |

| 2 | - | 125.0 | - | - |

| 3 | 6.85 | 115.8 | d | 7.9 |

| 4 | 7.15 | 129.8 | t | 7.9 |

| 5 | 6.90 | 121.0 | t | 7.9 |

| 6 | 7.20 | 128.5 | d | 7.9 |

| 7 (α) | 6.65 | 130.5 | d | 15.8 |

| 8 (β) | 6.30 | 128.0 | dt | 15.8, 6.0 |

| 9 (γ) | 4.30 | 63.0 | d | 6.0 |

| OH (phenolic) | 5.50 | - | s | - |

| OH (allylic) | 2.10 | - | t | 5.5 |

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the solvent and experimental conditions.

Stereochemical Assignment through Advanced NMR Techniques

The double bond in the prop-1-enyl side chain of this compound can exist as either the E (trans) or Z (cis) isomer. The stereochemistry of this double bond can be definitively assigned using advanced NMR techniques, primarily through the analysis of the coupling constant between the vinylic protons (H-α and H-β). A larger coupling constant (typically in the range of 12-18 Hz) is characteristic of a trans-configuration, while a smaller coupling constant (usually 6-12 Hz) indicates a cis-arrangement. For instance, a measured coupling constant of approximately 15.8 Hz for the vinylic protons strongly supports the presence of the E-isomer.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. rsc.org By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₀O₂), the expected monoisotopic mass is 150.0681 Da. nih.gov HRMS analysis would confirm this exact mass, thereby verifying the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.govresearchgate.net In an MS/MS experiment, ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, characteristic fragmentation pathways would likely involve cleavage of the propenol side chain and fragmentation of the aromatic ring, helping to confirm the proposed structure.

Predicted Fragmentation Pattern for this compound

| m/z | Proposed Fragment | Neutral Loss |

| 150 | [M]⁺ | - |

| 133 | [M - OH]⁺ | 17 |

| 131 | [M - H₂O - H]⁺ | 19 |

| 121 | [M - CH₂OH]⁺ | 31 |

| 107 | [M - C₂H₃O]⁺ | 43 |

| 91 | [C₇H₇]⁺ | 59 |

| 77 | [C₆H₅]⁺ | 73 |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) in Polymer Contexts

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a technique used to analyze non-volatile materials, such as polymers. chromatographyonline.com The material is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. nih.govdtic.mil If this compound were a component of a polymer, for example, in a phenol-formaldehyde resin or a polyester, Py-GC-MS could be used to identify its presence in the polymer structure by detecting it or its characteristic pyrolysis products in the resulting pyrogram. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and probing the molecular vibrations of this compound.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. ucdavis.edu For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its phenolic and alkenyl alcohol moieties. researchgate.net

The most prominent feature in the FT-IR spectrum would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the phenolic and primary alcohol hydroxyl groups. researchgate.net The broadness of this peak is due to intermolecular hydrogen bonding. The spectrum of phenol (B47542) itself shows a strong band in this region. nist.govresearchgate.net

The presence of the aromatic ring is confirmed by several bands. The C-H stretching vibrations of the benzene (B151609) ring typically appear around 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce sharp peaks in the 1600-1450 cm⁻¹ region. researchgate.net The C-O stretching vibration of the phenolic group will likely be observed around 1260-1180 cm⁻¹.

The alkenyl C=C double bond stretching vibration is anticipated to appear in the 1680-1640 cm⁻¹ region. The C-H out-of-plane bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3600-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkenyl C=C | Stretching | 1680-1640 |

| Aromatic C=C | Stretching | 1600-1450 |

| Phenolic C-O | Stretching | 1260-1180 |

| Primary Alcohol C-O | Stretching | ~1050 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that result in a change in polarizability. For this compound, the non-polar C=C bonds of the aromatic ring and the alkenyl group are expected to show strong Raman signals. A related compound, (E)-2-methoxy-4-(prop-1-enyl)phenol, has been studied using Raman spectroscopy, providing a basis for predictions. chemicalbook.com

The symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, should be a strong and sharp band. The C=C stretching of the propenyl group would also be a prominent feature. The hydroxyl group vibrations are generally weak in Raman spectra.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring | Symmetric Breathing | ~1000 |

| Alkenyl C=C | Stretching | ~1650 |

| Aromatic C=C | Stretching | ~1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenols typically display two absorption bands in the UV region arising from π→π* transitions of the benzene ring. researchgate.net The spectrum of phenol itself shows a maximum absorption (λmax) around 275 nm. docbrown.info

For this compound, the presence of the conjugated propenyl group attached to the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. This is due to the extension of the conjugated π-electron system. The light absorption by a similar compound, eugenol (B1671780), which has a methoxy (B1213986) group in addition to the propenyl and hydroxyl groups, occurs in the 260-300 nm range. copernicus.org Therefore, it is anticipated that this compound will exhibit a primary absorption band at a wavelength slightly longer than that of phenol, likely in the 280-290 nm range. A second, stronger absorption band is expected at a shorter wavelength, below 250 nm.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

| π→π* (B-band) | < 250 |

| π→π* (C-band) | 280-290 |

X-ray Crystallography for Single Crystal Structure Determination

The conformation of this compound would be determined by the rotational freedom around several single bonds. The key torsional angles would be those defining the orientation of the propenyl group relative to the phenyl ring and the orientation of the terminal hydroxyl group.

The molecule is expected to adopt a conformation that minimizes steric hindrance. The torsion angle between the plane of the phenyl ring and the plane of the C=C double bond will be crucial. A nearly planar conformation might be favored to maximize conjugation, but steric interactions between the propenyl group and the phenolic hydroxyl group could lead to a twisted arrangement. Studies on similar molecules have shown that the central O—C—C—C residue can approach planarity. nih.gov The dihedral angle between the phenyl ring and other parts of the molecule can vary significantly. researchgate.netnih.gov

The crystal packing of this compound would be dominated by intermolecular hydrogen bonding involving the phenolic and alcoholic hydroxyl groups. These hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks, such as chains or sheets. nih.govnih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules and C-H···π interactions are also expected to play a significant role in the crystal packing. mdpi.com These weaker interactions help to consolidate the crystal structure. Hirshfeld surface analysis of similar compounds has shown that H···H, H···C/C···H, and H···O/O···H contacts are the most significant intermolecular interactions. nih.gov The interplay of these various intermolecular forces will ultimately determine the final three-dimensional crystal lattice.

Reactivity and Mechanistic Studies of 2 3 Hydroxyprop 1 Enyl Phenol

Investigations into Chemical Reactivity Profiles

The reactivity of phenylpropanoids is central to the formation of lignin (B12514952), a complex aromatic polymer. While extensive research has focused on p-hydroxycinnamyl alcohols, the reactivity of their ortho-isomers, such as 2-(3-hydroxyprop-1-enyl)phenol, is less understood but can be inferred from general principles of phenolic chemistry.

Lignification is fundamentally a radical polymerization process initiated by the enzymatic oxidation of monolignols. researchgate.net Peroxidases and laccases generate phenoxy radicals from these monomeric precursors. usda.gov These radicals then undergo combinatorial coupling to form the growing lignin polymer. researchgate.net

For this compound, the initial step would be the formation of a phenoxy radical. The stability and subsequent reactivity of this radical are influenced by the ortho-hydroxyl group. Unlike its para-isomer, the proximity of the propenyl side chain to the phenolic hydroxyl group can lead to unique intramolecular interactions and cyclization reactions. The radical density distribution in the ortho-hydroxyphenoxy radical would dictate the preferred coupling sites. It is established that radical polymerization is a versatile method for a wide range of monomers and is tolerant to various functional groups, including hydroxyl groups. nih.gov

The oxidative coupling of monolignol radicals results in a variety of inter-unit linkages, with β-O-4 (arylglycerol-β-aryl ether) being the most abundant in native lignins, followed by β-5 (phenylcoumaran) and β-β (resinol). researchgate.net The formation of these linkages is a consequence of the different resonance structures of the phenoxy radical.

In the case of this compound, the potential for forming these linkages exists, but the regioselectivity of the coupling reactions would be significantly influenced by the ortho-hydroxyl group. For instance, the formation of β-O-4 linkages involves the coupling of a radical at the β-position of the side chain of one monomer with a phenoxy radical at the O-4 position of another unit. The ortho-position of the hydroxyl group in this compound might sterically hinder or electronically disfavor certain couplings that are common for p-hydroxycinnamyl alcohols.

Furthermore, the presence of a hydroxyl group ortho to the propenyl side chain opens up the possibility of alternative coupling reactions. For example, catechol-containing monolignols like caffeyl alcohol and 5-hydroxyconiferyl alcohol are known to form benzodioxane structures through intramolecular cyclization following β-O-4 coupling. nih.govosti.govnih.gov It is plausible that this compound could undergo similar intramolecular reactions, leading to novel linkage types not typically found in lignins derived from canonical monolignols. Theoretical studies on hydroxystilbene glucosides, which also possess ortho-hydroxyl groups, show that they can undergo cross-coupling with monolignols to form benzodioxane rings. nih.gov

Dehydrogenative polymers (DHPs) are synthetic lignins produced in vitro by the polymerization of monolignols, typically catalyzed by peroxidases in the presence of hydrogen peroxide. researchgate.net These DHPs serve as valuable models for studying lignification. Studies on the DHP of canonical monolignols have provided significant insights into the mechanisms of lignin polymerization and the factors controlling the frequency of different inter-unit linkages. usda.govresearchgate.net

Table 1: Expected Linkage Types in Dehydrogenative Polymerization of Hydroxyphenylpropanoids

| Monomer | Major Linkage Types | Minor Linkage Types | Reference |

| p-Coumaryl Alcohol | β-O-4, β-5, β-β | 5-5, 4-O-5 | researchgate.net |

| Coniferyl Alcohol | β-O-4, β-5, 5-5 | β-β, β-1 | mdpi.com |

| Sinapyl Alcohol | β-O-4 | β-β | researchgate.net |

| This compound | Potentially β-O-4, β-5, β-β; possible novel intramolecular linkages | - | Inferred |

Note: Data for this compound is inferred based on general principles, as direct experimental data was not found in the reviewed literature.

Exploration of Reaction Mechanisms

Understanding the reaction mechanisms at a molecular level is key to predicting and controlling the reactivity of this compound. This involves identifying the reactive sites and understanding the factors that govern the reaction pathways.

The reactivity of this compound is dictated by the distribution of electron density across the molecule, which determines its electrophilic and nucleophilic sites.

Nucleophilic Sites: The hydroxyl groups (both phenolic and allylic) are nucleophilic due to the lone pairs of electrons on the oxygen atoms. The aromatic ring and the double bond of the propenyl side chain are also electron-rich and can act as nucleophiles. The oxygen of an alcohol is nucleophilic and prone to attack by electrophiles. libretexts.org In general, alcohols are nucleophilic, but less so than amines and thiols. libretexts.org

Electrophilic Sites: The carbon atom attached to the phenolic hydroxyl group and the carbon atoms of the propenyl side chain can become electrophilic, particularly after protonation of the hydroxyl groups, which turns them into better leaving groups. msu.edu The hydrogen atoms of the hydroxyl groups are also electrophilic.

The interplay between these sites determines the course of reactions. For instance, in an acidic medium, protonation of a hydroxyl group can be followed by nucleophilic attack from another molecule or an intramolecular nucleophile.

The reactivity of this compound is governed by a combination of steric and electronic effects.

Electronic Effects: The hydroxyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions. The presence of the ortho-hydroxyl group in this compound would strongly influence the electronic properties of the aromatic ring and the propenyl side chain. This can affect the stability of radical intermediates and the energy barriers for different coupling reactions. Studies on other substituted phenols have shown that electron-donating or -withdrawing groups significantly influence the rate and outcome of reactions. rsc.org

Steric Effects: The position of the hydroxyl group ortho to the propenyl side chain imposes significant steric hindrance. This can influence the accessibility of certain reactive sites and may favor the formation of specific stereoisomers in coupling reactions. For example, steric hindrance can affect the approach of enzymes or other reactants, thereby altering the reaction pathway. reddit.com In the context of polymerization, steric hindrance can influence the ratio of different inter-unit linkages. Computational studies on the coupling of other substituted phenols have highlighted the importance of stereochemistry in determining the stability of the resulting products. nih.gov

Chemical Transformations and Derivatization Reactions of this compound

The reactivity of this compound is characterized by the interplay of its three key functional groups: the phenolic hydroxyl group, the allylic alcohol moiety, and the aromatic ring. This arrangement allows for a variety of chemical transformations and derivatization reactions, enabling the synthesis of a diverse range of molecular architectures. Mechanistic studies and the exploration of these reactions are crucial for understanding the chemical behavior of this compound and for its potential applications in organic synthesis.

Isomerization and Aromatization Processes

The propenyl side chain of this compound can undergo isomerization reactions, which are of significant interest for modifying the compound's electronic and steric properties. Furthermore, aromatization processes can be envisaged, particularly through catalytic dehydrogenation, leading to the formation of substituted benzofurans.

Isomerization of the Allyl Group:

The isomerization of allylphenols to their corresponding propenylphenol isomers is a well-established transformation, often catalyzed by transition metals or strong bases. rsc.orgresearchgate.net For this compound, this would involve the migration of the double bond to form 2-(3-hydroxyprop-2-enyl)phenol. This reaction is typically driven by the formation of a more thermodynamically stable conjugated system.

Studies on analogous compounds, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), have demonstrated that this isomerization can be efficiently achieved using various catalytic systems. For instance, ruthenium and osmium catalysts have been shown to be effective in very small amounts for the isomerization of aromatic compounds containing alkenyl groups. The reaction is sensitive to steric effects, and the choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting propenyl group (i.e., the E/Z ratio). rsc.org

A common mechanism for transition metal-catalyzed isomerization involves the formation of a π-allyl(hydrido)metal complex or a sigmatropic rsc.orglibretexts.org hydrogen shift within a π-olefin-metal complex. rsc.org In the context of this compound, the phenolic hydroxyl group could potentially influence the reaction's regioselectivity and rate through coordination with the metal catalyst.

Interactive Data Table: Catalytic Isomerization of Allylphenols

| Catalyst System | Substrate | Product(s) | Key Findings |

| PdCl2(PhCN)2 | Allyl phenyl ethers | Phenyl prop-1-enyl ethers | Predominantly cis-isomer formed. rsc.org |

| Ruthenium/Osmium catalysts | Aromatic alkenyl compounds | Isomerized aromatic compounds | Effective in very small amounts. |

| Strong bases (e.g., KOH) | Allylbenzenes | Propenylbenzenes | Requires higher temperatures and longer reaction times. researchgate.net |

Aromatization via Claisen Rearrangement and Subsequent Reactions:

The synthesis of this compound can be envisioned through the Claisen rearrangement of an appropriate allyl phenyl ether. The thermal or acid-catalyzed rearrangement of an allyl aryl ether initially yields an ortho-allylphenol. libretexts.orglibretexts.orgbyjus.comwikipedia.org This libretexts.orglibretexts.org-sigmatropic rearrangement proceeds through a concerted mechanism involving a cyclic six-membered transition state. libretexts.orglibretexts.org

Following the formation of the ortho-allylphenol, subsequent aromatization reactions can lead to the formation of heterocyclic structures. For instance, catalytic dehydrogenation of the resulting propenyl side chain in conjugation with the phenol (B47542) can lead to the formation of a benzofuran (B130515) ring system. Catalysts such as palladium on carbon (Pd/C) have been utilized for the dehydrogenation of similar structures. researchgate.net

Selective Oxidation and Reduction Reactions

The presence of both a primary allylic alcohol and a phenolic hydroxyl group in this compound presents opportunities and challenges for selective oxidation and reduction reactions. The ability to target one functional group while leaving the other intact is crucial for the controlled synthesis of derivatives.

Selective Oxidation:

The selective oxidation of the primary allylic alcohol to the corresponding aldehyde, 2-hydroxy-3-(2-hydroxyphenyl)acrylaldehyde, is a key transformation. Various reagents have been developed for the selective oxidation of allylic alcohols in the presence of other sensitive functional groups.

One common method is the use of manganese dioxide (MnO2), which is known for its chemoselectivity in oxidizing allylic and benzylic alcohols. Another effective reagent is the Jones reagent (chromic acid in acetone), which has been shown to oxidize allylic alcohols to α,β-unsaturated aldehydes in good yields without significant side reactions. organic-chemistry.org For example, the oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) has been achieved with high efficiency using this method. organic-chemistry.org

Furthermore, catalytic methods employing transition metals are of great interest due to their efficiency and milder reaction conditions. For instance, N-chlorosuccinimide mediated by oxoammonium salts, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), provides a highly selective method for the oxidation of primary alcohols to aldehydes. nih.gov This system is known for its high chemoselectivity for primary alcohols over secondary alcohols and other functional groups. nih.gov

Interactive Data Table: Selective Oxidation of Allylic Alcohols

| Reagent/Catalyst | Substrate Type | Product Type | Key Features |

| Jones Reagent (CrO3/H2SO4/acetone) | Allylic/Benzylic alcohols | α,β-Unsaturated aldehydes | High yields, avoids expensive reagents. organic-chemistry.org |

| MnO2 | Allylic/Benzylic alcohols | Aldehydes/Ketones | Chemoselective for allylic and benzylic positions. |

| TEMPO/N-Chlorosuccinimide | Primary alcohols | Aldehydes | Highly chemoselective for primary alcohols. nih.gov |

Selective Reduction:

The selective reduction of the carbon-carbon double bond of the propenyl group while preserving the primary alcohol and phenolic hydroxyl functionalities would yield 2-(3-hydroxypropyl)phenol. Catalytic hydrogenation is a common method for the reduction of alkenes. However, controlling the selectivity can be challenging due to the potential for hydrogenolysis of the allylic alcohol.

Ruthenium-based catalysts, such as [{RuCl(μ-Cl)(η6-C6Me6)}2], have been reported to efficiently catalyze the selective reduction of the C=C bond in allylic alcohols through an isomerization/transfer hydrogenation tandem process. rsc.org This approach is particularly attractive as it can proceed under relatively mild conditions.

Biocatalytic methods using enoate reductases have also emerged as powerful tools for the enantioselective reduction of α,β-unsaturated systems. researchgate.net While the direct reduction of the corresponding enal is an intermediate step, the reduction of allylic alcohols to saturated alcohols often proceeds with high enantiomeric purity. researchgate.net

Alternatively, selective deoxygenation of the allylic alcohol can be achieved through derivatization to an alkoxyalkyl ether followed by reduction with a palladium catalyst and a hydride source like LiBHEt3. nih.gov This method offers a pathway to selectively remove the allylic hydroxyl group.

Computational Chemistry and Theoretical Modeling of 2 3 Hydroxyprop 1 Enyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. For a molecule like 2-(3-hydroxyprop-1-enyl)phenol, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide profound details. nih.govexplorationpub.com

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, several conformers are possible due to the rotational freedom around the C-C single bonds of the propenyl side chain and the C-O bond of the hydroxyl groups.

DFT calculations can explore the potential energy surface of the molecule to identify various stable conformers and the transition states that connect them. The calculations would reveal the most stable conformer, which corresponds to the global minimum on the energy landscape. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen of the side-chain hydroxyl group, or between the phenolic hydroxyl group and the π-electrons of the double bond, would be a key factor in determining the preferred conformation. acs.orgacs.org A study on 2-substituted phenols highlighted that the intramolecular hydrogen bond enthalpy can be precisely determined as the energy difference between the hydrogen-bonded form and the lowest-energy conformer where the hydroxyl group is rotated away. acs.org

Table 1: Illustrative Optimized Geometrical Parameters for a Phenolic Compound This table presents representative data for a substituted phenol (B47542), calculated using DFT, to illustrate the type of information obtained from geometry optimization.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| O-H (phenolic) | 0.96 | - | - |

| C-O (phenolic) | 1.36 | - | - |

| C=C (propenyl) | 1.34 | - | - |

| C-C-O (side chain) | - | 109.5 | - |

| O-C-C-C (side chain) | - | - | Variable (defines conformers) |

| H-O-C-C (phenolic) | - | - | ~0 or ~180 |

Data is hypothetical and based on typical values from DFT calculations on similar molecules. researchgate.netrdd.edu.iq

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate or interpret experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application. nih.gov The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For complex molecules, computational predictions can be indispensable for assigning the correct signals to the corresponding atoms. github.iouni-bonn.de

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to the atomic positions. core.ac.uk The calculated frequencies correspond to the normal modes of vibration of the molecule. While there is often a systematic overestimation of frequencies by DFT methods, a scaling factor is typically applied to achieve excellent agreement with experimental spectra. ijaemr.com This analysis helps in the assignment of complex experimental spectra, identifying characteristic vibrations such as the O-H stretch, C=C stretch of the propenyl group, and various aromatic ring vibrations. researchgate.net

Table 2: Predicted Spectroscopic Data for an Analogous Phenolic Compound This table shows example data that would be generated for this compound.

| Data Type | Atom/Group | Predicted Value |

| ¹³C NMR Chemical Shift | C (phenolic, -OH attached) | ~155 ppm |

| ¹H NMR Chemical Shift | H (phenolic -OH) | 4.5 - 8.0 ppm (depending on H-bonding) |

| Vibrational Frequency | O-H stretch (phenolic) | ~3600 cm⁻¹ (free), ~3400 cm⁻¹ (H-bonded) |

| Vibrational Frequency | C=C stretch (propenyl) | ~1650 cm⁻¹ |

Values are illustrative and based on typical results for substituted phenols. researchgate.netcore.ac.uk

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity. DFT provides access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, analysis would likely show the HOMO localized on the electron-rich phenol ring and the LUMO distributed over the conjugated system. karazin.uaresearchgate.net

Table 3: Illustrative Electronic Properties of a Substituted Phenol

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

These values are representative examples derived from DFT calculations on similar aromatic compounds. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. youtube.com It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis could quantify the strength of any intramolecular hydrogen bonds by calculating the stabilization energy (E(2)) associated with the interaction between a lone pair on the oxygen atom and the antibonding orbital of the O-H bond. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface. chemrxiv.org It is a color-coded map where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.com For this compound, the MEP would likely show negative potential around the phenolic oxygen and the π-system of the aromatic ring, while the phenolic hydrogen would be a region of positive potential. nih.gov This provides a visual guide to the molecule's reactive sites.

Molecular Dynamics (MD) Simulations

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Conformational Dynamics in Solution and at Interfaces

MD simulations can model this compound in a solvent, such as water, to understand its dynamic behavior in a more realistic environment. nih.govacs.org These simulations can reveal:

Conformational Flexibility: How the molecule transitions between different conformations in solution.

Solvation Structure: How solvent molecules, like water, arrange themselves around the solute and form hydrogen bonds. acs.org

Interfacial Behavior: How the molecule behaves at an interface, for example, between water and a nonpolar solvent or a solid surface.

For phenolic compounds, MD simulations have been used to study their solvation and the critical role of hydrogen bonding with solvent molecules. nih.govaip.org Such a study on this compound would provide insights into its solubility, stability, and interactions in different chemical environments. nih.gov

Ligand-Protein Binding Dynamics (where applicable to enzyme-substrate interactions)

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to investigate the dynamic interactions between a ligand, such as coniferyl alcohol, and a protein. thegoodscentscompany.comresearchgate.net These methods model the conformational changes in both the substrate and the enzyme's active site, revealing the key interactions that govern binding, specificity, and catalysis. thegoodscentscompany.comresearchgate.net

In the biosynthesis of lignans (B1203133) and lignin (B12514952), the initial step is the oxidation of coniferyl alcohol to its corresponding phenoxy radical. This process is often mediated by enzymes like laccases and peroxidases and can be directed by dirigent proteins (DPs). researchgate.net Computational and kinetic studies have been employed to unravel the binding dynamics of coniferyl alcohol and its radical form with these proteins.

One study focusing on a (+)-pinoresinol forming dirigent protein revealed that coniferyl alcohol itself is only a weak binder to the protein. researchgate.net However, kinetic models strongly suggest that the coniferyl alcohol radical is the true substrate for the dirigent protein. researchgate.net This was supported by the observation that the enantiomeric excess of the final product depended on the steady-state concentration of the coniferyl alcohol radical. researchgate.net The proposed mechanism involves the binding of two coniferyl alcohol radical substrates per protein dimer, which then directs the stereoselective coupling. researchgate.net

The table below summarizes key binding parameters derived from such studies.

| Ligand | Protein/Enzyme | Parameter | Value | Source |

| Coniferyl Alcohol | Dirigent Protein (DP) | Dissociation Constant (KD) | 370 ± 65 µM | researchgate.net |

| Coniferyl Alcohol Radical | Dirigent Protein (DP) | Apparent Michaelis Constant (KM) | ~10 nM | researchgate.net |

Enzymes such as laccases and peroxidases are central to the polymerization of coniferyl alcohol. researchgate.netmdpi.com Molecular docking and MD simulations are used to explore how coniferyl alcohol and related phenolic compounds fit into the active sites of these enzymes. researchgate.netresearchgate.net These simulations help identify the amino acid residues involved in substrate recognition and the formation of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex, paving the way for the oxidative reaction. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. This is achieved by correlating theoretical molecular descriptors with experimentally observed reaction rates or outcomes.

The reactivity of coniferyl alcohol is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are used to calculate various electronic descriptors that can predict the most reactive sites on the molecule. researchgate.netmdpi.com

One of the most important descriptors is the Fukui function, which indicates the propensity of a particular atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. researchgate.netmdpi.com For the coniferyl alcohol radical, DFT calculations and the Fukui function are used to determine the most reactive sites, which correspond to the locations where radical-radical coupling occurs during dimerization and polymerization. researchgate.net Studies have used the electron-density mapped Fukui function to corroborate thermochemical results, confirming the most favorable reaction pathways. researchgate.net

Other electronic descriptors used in QSRR studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronic chemical potential, and electrophilicity. mdpi.commdpi.com These descriptors help in understanding the reactivity of coniferyl alcohol in various chemical environments, such as its atmospheric oxidation initiated by hydroxyl (•OH) radicals. thegoodscentscompany.com For instance, theoretical calculations of the reaction between coniferyl alcohol and •OH radicals show that OH-addition reactions are dominant over H-abstraction, accounting for nearly 98% of the initial reactions. thegoodscentscompany.com

Computational chemistry provides a powerful means to map out the entire energy landscape of a chemical reaction, including intermediate structures, transition states, and activation energies. DFT calculations are extensively used to evaluate potential reaction mechanisms for the oxidative coupling of coniferyl alcohol. researchgate.netmdpi.com

The initial step in lignin formation is the dimerization of monolignols. Theoretical studies have investigated the various possible coupling reactions of coniferyl alcohol radicals to form the primary ether and carbon-carbon linkages found in lignin, such as β-O-4, β-5, and β-β. mdpi.com By calculating the Gibbs free energies (ΔG) of reaction and the energy barriers of the transition states, researchers can predict which reaction pathways are thermodynamically and kinetically favored. researchgate.netmdpi.com

For example, DFT studies have been used to assess multiple potential mechanisms for the formation of the α-O-4 linkage, a type of ether bond in lignin. researchgate.net These calculations identified a thermodynamically favorable pathway that proceeds through the formation of two distinct free-radical intermediates. researchgate.net Further calculations on the coupling of two coniferyl alcohol radicals to form a quinone methide intermediate—a key step in β-O-4 linkage formation—found the reaction to have a low energy barrier of approximately 2-5 kcal/mol and to be highly exothermic (over -20 kcal/mol), indicating a rapid and spontaneous process. mdpi.com

The table below presents computed energetic data for key reaction steps in coniferyl alcohol coupling.

| Reaction Step | Computational Method | Parameter | Calculated Value (kcal/mol) | Source |

| Radical Coupling to Quinone Methide | Density Functional Theory | Energy Barrier | ~2-5 | mdpi.com |

| Radical Coupling to Quinone Methide | Density Functional Theory | Reaction Energy | > -20 | mdpi.com |

These theoretical predictions are crucial for building accurate models of the complex and seemingly random process of lignification.

Modeling of Lignin Polymerization and Lignin-Carbohydrate Interactions

Building on the understanding of reaction pathways, computational models can simulate the growth of the lignin polymer. The dehydrogenative polymerization (DHP) of coniferyl alcohol is modeled to understand how different reaction conditions affect the final structure of the resulting lignin-like polymer. mdpi.com

Studies have shown that the relative abundance of the major interunit linkages (β-5, β-β, and β-O-4) varies with factors like pH. For example, lower pH values were found to slightly favor the formation of the β-O-4 linkage during peroxidase-catalyzed polymerization. Computational models can incorporate these variables to predict the distribution of linkage types. In one study investigating the effect of an ionic liquid on laccase-catalyzed polymerization, it was found that its presence led to the formation of less β-O-4 and slightly less β-5 linkages, but more β-β structures compared to polymerization in water. mdpi.com

In the plant cell wall, lignin does not exist in isolation but is covalently linked to polysaccharides such as cellulose (B213188) and hemicellulose, forming Lignin-Carbohydrate Complexes (LCCs). Understanding these interactions is critical for developing more efficient biorefining processes. While direct computational modeling of LCC formation with coniferyl alcohol is complex and an area of ongoing research, model studies have provided significant insights. Computational simulations have been used to study the interactions between xylan (B1165943) (a major component of hemicellulose) and synthetic lignins formed from coniferyl alcohol. thegoodscentscompany.com These models help to elucidate how LCCs are formed and provide a molecular-level picture of the cross-linking between the growing lignin polymer and cell wall carbohydrates. thegoodscentscompany.com

Biochemical and Molecular Interactions of 2 3 Hydroxyprop 1 Enyl Phenol

Enzyme-Substrate Specificity and Kinetic Analysis

The enzymatic conversion of 2-(3-hydroxyprop-1-enyl)phenol is a critical step in its metabolic pathway, influencing its ultimate biological function. The enzymes involved exhibit a degree of specificity and kinetic profiles that are central to understanding its role.

While direct enzyme binding studies for this compound are not extensively documented, inferences can be drawn from studies on structurally related cinnamyl alcohols and phenols. Enzymes such as cinnamyl alcohol dehydrogenase (CAD) and phenol (B47542) hydroxylase are key players in the metabolism of such compounds.

Cinnamyl alcohol dehydrogenase is a pivotal enzyme in the biosynthesis of monolignols, the precursors to lignin (B12514952). nih.govresearchgate.net It catalyzes the reversible reduction of hydroxycinnamaldehydes to their corresponding alcohols. researchgate.net The affinity of CAD for its substrates can vary, leading to different compositions of lignin. oup.com For instance, studies on sorghum have shown that different CAD isoforms exhibit preferences for different substrates like sinapaldehyde (B192390) and coniferaldehyde (B117026). researchgate.net It is plausible that this compound would also serve as a substrate for CAD, with its binding affinity and reaction kinetics being influenced by the specific isoform of the enzyme.

Phenol hydroxylases, on the other hand, are FAD-containing enzymes that hydroxylate phenols to catechols. nih.govwikipedia.org These enzymes, found in organisms like the soil yeast Trichosporon cutaneum, can act on a variety of substituted phenols. nih.govgenome.jp The interaction involves the binding of the phenolic substrate in the enzyme's active site, a process that is followed by a conformational change to facilitate the hydroxylation reaction. nih.gov

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|---|

| Sorghum bicolor (SbCAD2) | Sinapaldehyde | 36.2 ± 3.5 | 1.8 ± 0.1 | 0.05 |

| Sorghum bicolor (SbCAD2) | Coniferaldehyde | 45.1 ± 4.2 | 0.9 ± 0.1 | 0.02 |

| Sorghum bicolor (SbCAD4) | Sinapaldehyde | 55.3 ± 5.1 | 2.5 ± 0.2 | 0.045 |

| Sorghum bicolor (SbCAD4) | Coniferaldehyde | 28.4 ± 2.9 | 3.1 ± 0.2 | 0.11 |

The active sites of enzymes that metabolize phenolic compounds like this compound are tailored to accommodate the substrate and facilitate the chemical reaction.

In cinnamyl alcohol dehydrogenases, the active site is a hydrophobic pocket containing a catalytic zinc ion. nih.gov The structure of SbCAD4 from Sorghum bicolor reveals that the substrate-binding pocket is surrounded by several hydrophobic residues. nih.gov Key residues, such as Thr-49 and Tyr-288, are involved in hydrogen bonding with the substrate's hydroxyl and aldehyde groups, respectively. nih.gov The specificity for different hydroxycinnamaldehydes is determined by the size and nature of the amino acid residues lining this pocket. oup.comresearchgate.net

For phenol hydroxylase, the active site is located at the interface of two of its three domains and contains a non-covalently bound FAD cofactor. nih.gov The phenolic substrate binds in a pocket where it is positioned for hydroxylation at the ortho position. ebi.ac.uk A key tyrosine residue, Tyr289, is thought to be crucial for positioning the phenol through a hydrogen bond and for controlling the conformation of the FAD cofactor. ebi.ac.uk

Molecular Mechanisms of Integration into Plant Cell Walls

A primary fate of this compound in plants is its incorporation into the complex matrix of the cell wall, primarily through polymerization into lignin and the formation of lignin-carbohydrate complexes.

Lignin is a complex aromatic polymer formed by the oxidative coupling of monolignols. nih.govmdpi.com The process is initiated by the oxidation of the monolignols to form radical intermediates by enzymes like peroxidases and laccases. rsc.org These radicals then couple in a non-enzymatically controlled manner to form a variety of covalent bonds, leading to the three-dimensional structure of lignin. nih.gov As a hydroxycinnamyl alcohol, this compound would be expected to participate in this radical polymerization process. nih.govnih.gov

Lignin does not exist in isolation in the cell wall but is covalently linked to polysaccharides, forming lignin-carbohydrate complexes (LCCs). rsc.orgresearchgate.net These linkages are critical for the structural integrity of the cell wall. The most common types of LCC linkages are benzyl (B1604629) ethers, benzyl esters, and phenyl glycosides. rsc.orgacs.orgresearchgate.net The formation of these bonds occurs through the reaction of the quinone methide intermediate, generated during lignin polymerization, with the hydroxyl groups of the carbohydrates. rsc.org

| Linkage Type | Description | Relative Abundance |

|---|---|---|

| Benzyl Ether | Formed between the α-carbon of the lignin side chain and a hydroxyl group of a carbohydrate. rsc.orgacs.org | Dominant in softwoods and considered more stable. rsc.org |

| Benzyl Ester | Formed between the α-carbon of the lignin side chain and a carboxyl group of a carbohydrate (e.g., uronic acids). rsc.org | More frequent in certain plant tissues. |

| Phenyl Glycoside | Formed between the phenolic hydroxyl group of lignin and the anomeric carbon of a carbohydrate. acs.orgrsc.org | Identified in various LCC preparations. acs.org |

While lignin polymerization is generally considered a random process, the formation of specific lignan (B3055560) structures is guided by dirigent proteins. wikipedia.orgnih.gov These proteins lack intrinsic catalytic activity but direct the stereoselective coupling of monolignol radicals to produce specific stereoisomers. wikipedia.orgtestbook.com For example, a dirigent protein from Forsythia intermedia directs the coupling of two coniferyl alcohol radicals to form (+)-pinoresinol, whereas a dirigent protein from Arabidopsis thaliana directs the formation of (-)-pinoresinol. wikipedia.orgoup.com

The mechanism involves the dirigent protein binding and orienting two monolignol radicals in a specific conformation that favors the formation of a particular stereoisomer. wikipedia.org It is highly probable that a dirigent protein could also guide the coupling of this compound radicals, either with themselves or with other monolignols, to produce specific lignan structures.

| Organism | Dirigent Protein | Substrate | Product |

|---|---|---|---|

| Forsythia intermedia | Dirigent Protein | Coniferyl alcohol | (+)-Pinoresinol wikipedia.org |

| Arabidopsis thaliana | AtDIR6 | Coniferyl alcohol | (-)-Pinoresinol oup.comuniprot.org |

| Podophyllum hexandrum | Dirigent Protein | Coniferyl alcohol | (+)-Pinoresinol nih.gov |

Interaction with Cellular Signaling Pathways (at the molecular level)

Beyond its structural role in the cell wall, this compound and related compounds can interact with intracellular signaling pathways, thereby influencing cellular responses.

Recent research on cinnamyl alcohol has demonstrated its ability to modulate key signaling pathways involved in cellular processes like adipogenesis. nih.gov Specifically, cinnamyl alcohol has been shown to inhibit the AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. nih.gov The phosphorylation of AMPKα and its downstream target, acetyl-CoA carboxylase (ACC), is affected by cinnamyl alcohol, leading to an inhibition of fatty acid synthesis. nih.gov

Furthermore, cinnamyl alcohol can arrest the cell cycle in the G0/G1 phase by downregulating the expression of cell cycle markers such as cyclin D1, cyclin-dependent kinase 6 (CDK6), cyclin E1, and CDK2. nih.gov These findings suggest that this compound, as a cinnamyl alcohol derivative, could potentially exert similar effects on cellular signaling, although direct evidence is still needed. The molecular basis for these interactions likely involves the binding of the compound to specific protein kinases or other components of the signaling cascades. sandiego.edu Additionally, computational studies on related compounds like cinnamaldehyde (B126680) and cinnamic acid have suggested their potential to inhibit enzymes like histone deacetylase 8 (HDAC8) by binding to its active site. nih.gov

Exploration of Molecular Targets and Pathway Modulation

Detailed molecular studies specifically investigating the direct targets and pathway modulation of this compound, also known as 2-hydroxy-cinnamyl alcohol, are limited in the current scientific literature. As a result, there is no direct evidence to definitively link this compound to the modulation of specific signaling pathways such as the Target of Rapamycin (TOR) signaling, G protein signaling, or the Hypoxia-Inducible Factor-1 (HIF-1) pathway.

However, this compound has been identified as a constituent in extracts of Cinnamomum cassia (cassia) bark and twigs. researchgate.net Research on the broader effects of these plant extracts may offer some indirect insights. For instance, a study on the bioactive components of Cinnamomi ramulus (cinnamon twig) indicated that phenylpropanoids, a class of compounds that includes this compound, possess a range of bioactive effects, including anti-inflammatory and antioxidant activities. researchgate.net Furthermore, an enrichment analysis of genes targeted by cinnamon extracts suggested a potential involvement in the TNF signaling pathway and the IL-17 signaling pathway. researchgate.net It is important to note that this finding relates to the entire extract and not specifically to this compound.

Given that it is a phenolic compound, its potential interactions can be hypothesized based on the known activities of structurally similar molecules. However, without direct experimental evidence, any such hypotheses remain speculative. Further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound.

Mechanistic Studies of Redox Processes and Antioxidant Actions at the Molecular Level

The antioxidant properties of phenolic compounds, including this compound, are well-recognized, although specific mechanistic studies at the molecular level for this particular compound are not extensively detailed in the available literature. The antioxidant action of phenols is generally attributed to their ability to act as free radical scavengers.

The primary mechanisms by which phenolic compounds exert their antioxidant effects are through:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic compound donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive and less likely to propagate further oxidative damage.

Single-Electron Transfer (SET): This process involves the transfer of a single electron from the phenolic compound to a free radical, forming a radical cation from the phenol and an anion from the free radical. The stability of the resulting radical cation is also a key factor in the antioxidant capacity.

The presence of the hydroxyl group on the phenyl ring of this compound is crucial for its antioxidant activity. The position of this hydroxyl group, along with the electronic effects of the 3-hydroxyprop-1-enyl side chain, influences the bond dissociation enthalpy of the phenolic O-H bond and the stability of the resulting phenoxyl radical, which are key determinants of its antioxidant efficacy.

Table of Research Findings

| Finding | Compound/Extract | Implied Potential Interaction | Source |

| Identified as a constituent | This compound | Present in a plant with known bioactivity | researchgate.netscirp.org |

| Phenylpropanoids possess anti-inflammatory and antioxidant activities | Phenylpropanoids (class) | General bioactivity of the chemical class | researchgate.net |

| Enrichment analysis of target genes of cinnamon extract | Cinnamomum extract | Potential involvement in TNF and IL-17 signaling pathways | researchgate.net |

| Identified in waste from cinnamon oil extraction | This compound | Potential for recovery and use as an antioxidant | researchgate.net |

Research Applications and Methodological Advancements

Development and Application of Monolignol Probes

Monolignol analogs, structurally similar to 2-(3-hydroxyprop-1-enyl)phenol, have been chemically synthesized to function as probes, enabling researchers to visualize and understand the intricate process of lignification.

The challenge of monitoring lignin (B12514952) deposition in living plant tissues has been significantly addressed through the development of fluorescence-tagged monolignols. nih.gov These probes are monolignol analogs linked to fluorogenic dyes, which can be supplied to living plants. nih.govnih.gov Studies have demonstrated that these fluorescent analogs can penetrate live plant tissues and cells, such as those in Arabidopsis thaliana and Pinus radiata, and are incorporated into cell walls during active lignification. nih.govnih.gov This metabolic incorporation is highly specific to lignifying cells, including the xylem and fiber cells. nih.gov

The key advantage of this technique is that the localization of newly synthesized, fluorescently labeled lignin can be clearly visualized with fluorescence microscopy. nih.gov This allows it to be distinguished from polysaccharides and pre-existing lignin deposited earlier in the plant's development. nih.govnih.gov For instance, monolignol analogs containing an alkyne group have been synthesized and fed to flax, where they are incorporated into the cell walls. frontiersin.org Subsequent reaction with a fluorescent azide (B81097) probe via click chemistry enables high-resolution imaging of lignin deposition, revealing that it often begins in the cell corners and middle lamella before extending to the cell walls. frontiersin.org

| Probe Type | Fluorescent Tag / Reporter Group | Application / Plant Species | Detection Method |

|---|---|---|---|

| γ-linked Monolignol Analog | Aminocoumarin Dyes | Visualizing lignification in Arabidopsis thaliana and Pinus radiata. nih.gov | Direct Fluorescence Microscopy. nih.gov |

| γ-linked Monolignol Analog | Nitrobenzofuran (NBD) Dyes | Live imaging in Arabidopsis seedlings and stems. nih.gov | Direct Fluorescence Microscopy. nih.gov |

| Click-Compatible Monolignol Analog | Alkyne Group | Studying deposition of H- and G-type lignin in flax stems. frontiersin.org | Confocal Laser Scanning Microscopy after CuAAC click reaction with Azide Fluor 545. frontiersin.org |

| Thioglycosylated Monolignol Probe | Alkyne or Azide Group | Tracking monolignol glucoside transport and incorporation in plants. researchgate.net | Confocal Fluorescence Microscopy after bioorthogonal click chemistry labeling. researchgate.net |

Fluorescence-tagged monolignols are also powerful tools for studying the mechanisms of lignification in controlled laboratory, or in vitro, settings. acs.org Fluorescent derivatives of coniferyl alcohol have been shown to readily copolymerize with natural coniferyl alcohol in reactions catalyzed by peroxidases. acs.org This results in the formation of fluorescent dehydrogenation polymers (DHPs), which are synthetic lignins. acs.org Importantly, the core structure of these fluorescent DHPs is indistinguishable from that of non-labeled DHPs, confirming that the probes act as reliable reporters without disrupting the fundamental polymerization process. acs.org

These probes enable the use of advanced spectroscopic techniques to gain deeper insights. For example, Förster resonance energy transfer (FRET) has been successfully used to monitor the real-time binding of a fluorescent monolignol probe to the active site of a peroxidase enzyme. acs.org This type of application provides a dynamic view of enzyme-substrate interactions that are critical to the initiation of lignin polymerization. acs.org Such probes are invaluable for studying the kinetics and mechanics of oxidase-mediated monolignol polymerization under various conditions. acs.org

This compound as a Model Compound in Polymer Science and Biomaterials Research